molecular formula C18H21NO6 B12193147 2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12193147
M. Wt: 347.4 g/mol
InChI Key: NNSLZYQUXDGBCU-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This particular compound features a coumarin core with a tert-butoxycarbonyl (Boc)-protected amino group attached to a butanoate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable acylating agent. One common method is to react 7-hydroxy-2H-chromen-2-one with 4-[(tert-butoxycarbonyl)amino]butanoic acid chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 7-hydroxy-2H-chromen-2-one and 4-[(tert-butoxycarbonyl)amino]butanoic acid.

    Deprotection: 2-oxo-2H-chromen-7-yl 4-amino butanoate.

    Substitution: Depending on the nucleophile used, various substituted coumarin derivatives.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is largely dependent on its biological target. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The coumarin core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a coumarin core with a Boc-protected amino butanoate side chain. This structure provides a balance of biological activity and chemical reactivity, making it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H21NO6/c1-18(2,3)25-17(22)19-10-4-5-15(20)23-13-8-6-12-7-9-16(21)24-14(12)11-13/h6-9,11H,4-5,10H2,1-3H3,(H,19,22)

InChI Key

NNSLZYQUXDGBCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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